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Compound of Interest

Compound Name: 1-methylpyridin-1-ium iodide

Cat. No.: B1209437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of 1-methylpyridin-1-ium iodide,

a quaternary ammonium salt, through the N-methylation of pyridine with iodomethane. This

reaction, a classic example of the Menshutkin reaction, is a straightforward and high-yielding

procedure suitable for various laboratory settings. The protocol covers the reaction setup,

execution, product isolation, and purification, along with the expected analytical data for the

final compound. This synthesis is foundational in the development of ionic liquids, phase-

transfer catalysts, and as a precursor for more complex molecular scaffolds in medicinal

chemistry.

Introduction
1-Methylpyridin-1-ium iodide is a valuable organic salt frequently utilized in synthetic

chemistry. Its applications range from its use as a precursor in the synthesis of various

pharmaceutical intermediates to its role in the study of ionic liquids and their properties. The

synthesis involves the direct alkylation of the nitrogen atom in the pyridine ring by

iodomethane, forming a stable pyridinium salt. The lone pair of electrons on the nitrogen of the

pyridine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane, with the

iodide ion subsequently serving as the counter-ion. This protocol details a reliable and efficient

method for its preparation.
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Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and

characterization of 1-methylpyridin-1-ium iodide.
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Parameter Value Reference

Reactants

Pyridine (C₅H₅N) Molar Mass 79.10 g/mol N/A

Iodomethane (CH₃I) Molar

Mass
141.94 g/mol [1]

Product

1-Methylpyridin-1-ium Iodide

(C₆H₈IN)

Molecular Formula C₆H₈IN N/A

Molecular Weight 221.04 g/mol N/A

Appearance
White to pale yellow crystalline

powder
N/A

Melting Point 116-118 °C [2]

Reaction Conditions & Yield

Solvent Acetone [3]

Reaction Temperature Reflux (~56 °C) [3]

Reaction Time 1 hour [3]

Expected Yield ~99% [3]

Solubility

Water Soluble N/A

Methanol, Ethanol Soluble N/A

Acetone Sparingly soluble when cold [3]

Diethyl Ether, Hexanes Insoluble [3]
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This protocol is adapted from a representative procedure for the N-methylation of pyridines.[3]

Materials and Equipment:

Pyridine (distilled, anhydrous)

Iodomethane (methyl iodide)

Acetone (anhydrous)

Ethanol

Diethyl ether

Round-bottom flask (50 mL or appropriate size)

Reflux condenser

Heating mantle or oil bath

Magnetic stirrer and stir bar

Buchner funnel and flask

Filter paper

Beakers

Graduated cylinders

Rotary evaporator (optional)

Vacuum oven or desiccator

Procedure:

1. Reaction Setup: a. In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve

pyridine (e.g., 2.0 g, ~25.3 mmol, 1.0 eq) in 25 mL of anhydrous acetone. b. To this stirred
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solution, carefully add iodomethane (e.g., 4.3 g, 1.9 mL, ~30.3 mmol, 1.2 eq). c. Attach a reflux

condenser to the flask.

2. Reaction Execution: a. Heat the reaction mixture to reflux (approximately 56 °C for acetone)

using a heating mantle or oil bath. b. Maintain the reflux with vigorous stirring for 1 hour. A

precipitate of the product will form as the reaction progresses.

3. Product Isolation: a. After 1 hour, turn off the heat and allow the mixture to cool to room

temperature. b. Further cool the flask in an ice bath for 15-20 minutes to maximize

precipitation. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash

the collected precipitate with a small amount of cold acetone to remove any unreacted starting

materials.

4. Drying: a. Dry the product in a vacuum oven or a desiccator under vacuum to afford the

crude 1-methylpyridin-1-ium iodide. b. A near-quantitative yield is expected.

5. Purification (Optional but Recommended): a. For higher purity, the crude product can be

recrystallized. b. Dissolve the solid in a minimum amount of hot ethanol. c. To the hot solution,

add diethyl ether dropwise until the solution becomes slightly turbid. d. Allow the solution to

cool slowly to room temperature, and then in an ice bath to induce crystallization. e. Collect the

purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry

under vacuum.

Safety Precautions:

Perform the reaction in a well-ventilated fume hood.

Iodomethane is toxic and a suspected carcinogen; handle with appropriate personal

protective equipment (gloves, safety glasses, lab coat).

Pyridine is flammable and has a strong, unpleasant odor.

Acetone and diethyl ether are highly flammable; ensure there are no open flames or spark

sources nearby.
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The following diagram illustrates the workflow for the synthesis of 1-methylpyridin-1-ium
iodide.

Workflow for the Synthesis of 1-Methylpyridin-1-ium Iodide

Reaction Workup & Isolation Purification
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& then in Ice Bath
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Wash with Cold Acetone
5. Dry Product

(Crude)
6. Recrystallize from
Ethanol/Diethyl Ether

Optional 7. Dry Final Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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